molecular formula C10H4Cl2N2 B13661578 3,8-Dichloroisoquinoline-4-carbonitrile

3,8-Dichloroisoquinoline-4-carbonitrile

Cat. No.: B13661578
M. Wt: 223.05 g/mol
InChI Key: URVCLBMKMDMMJG-UHFFFAOYSA-N
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Description

3,8-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂. It is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,8-dichloroisoquinoline with cyanogen bromide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,8-Dichloroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dichloroisoquinoline-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the nitrile group allows it to form strong interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison: 3,8-Dichloroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile, it has different electronic properties and steric effects, leading to varied applications in synthesis and research .

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

3,8-dichloroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-9-3-1-2-6-7(4-13)10(12)14-5-8(6)9/h1-3,5H

InChI Key

URVCLBMKMDMMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C#N

Origin of Product

United States

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